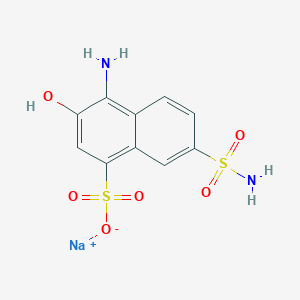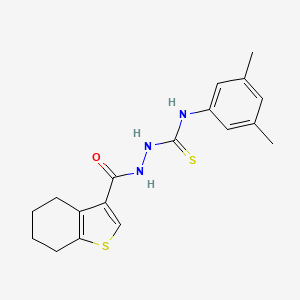
sodium 4-amino-7-(aminosulfonyl)-3-hydroxy-1-naphthalenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-amino-7-(aminosulfonyl)-3-hydroxy-1-naphthalenesulfonate, also known as 7-Amino-4-hydroxy-3-[[[2-methyl-5-(sulfonamido)-1-naphthalenyl]amino]sulfonyl]-1-naphthalenesulfonic acid sodium salt, is a chemical compound that has been widely used in scientific research. This compound is a naphthalenesulfonate derivative and has been used in various fields such as biochemistry, pharmacology, and organic chemistry.
Mechanism of Action
The mechanism of action of sodium 4-amino-7-(aminosulfonyl)-3-hydroxy-1-naphthalenesulfonate is not fully understood. However, it has been shown to bind to proteins and peptides and has been used as a fluorescent probe to study the binding of these molecules. It has also been shown to have anti-inflammatory and anti-cancer properties, but the exact mechanism of action for these properties is still being studied.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have a high sensitivity to pH changes and has been used as a pH indicator. It has also been shown to bind to proteins and peptides and has been used as a drug delivery system.
Advantages and Limitations for Lab Experiments
One of the advantages of using sodium 4-amino-7-(aminosulfonyl)-3-hydroxy-1-naphthalenesulfonate in lab experiments is its ability to bind to proteins and peptides. This makes it useful in studying the binding of these molecules. It also has a high sensitivity to pH changes, making it useful as a pH indicator.
One of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to have anti-cancer properties, but it may also have negative effects on healthy cells. It is important to use caution when working with this compound and to follow proper safety protocols.
Future Directions
There are several future directions for the use of sodium 4-amino-7-(aminosulfonyl)-3-hydroxy-1-naphthalenesulfonate in scientific research. One direction is to further study its anti-inflammatory and anti-cancer properties and to determine the mechanism of action for these properties. Another direction is to explore its potential as a drug delivery system and to develop new methods for using it in this capacity. Additionally, its high sensitivity to pH changes could be further explored and utilized in various applications.
Synthesis Methods
The synthesis of sodium 4-amino-7-(aminosulfonyl)-3-hydroxy-1-naphthalenesulfonate can be achieved through several methods. One of the most commonly used methods is the reaction of 4-amino-7-chloro-3-hydroxy-1-naphthalenesulfonic acid with 2-methyl-5-aminosulfonamido-1-naphthalene in the presence of a base. The reaction results in the formation of the sodium salt of sodium 4-amino-7-(aminosulfonyl)-3-hydroxy-1-naphthalenesulfonatedroxy-3-[[[2-methyl-5-(sulfonamido)-1-naphthalenyl]amino]sulfonyl]-1-naphthalenesulfonic acid.
Scientific Research Applications
Sodium 4-amino-7-(aminosulfonyl)-3-hydroxy-1-naphthalenesulfonate has been widely used in scientific research due to its various applications. One of the primary applications of this compound is in the field of biochemistry. It has been used as a fluorescent probe to study the binding of proteins and peptides. It has also been used as a pH indicator and has been shown to have a high sensitivity to pH changes.
Another application of this compound is in the field of pharmacology. It has been used as a drug delivery system due to its ability to bind to proteins and peptides. It has also been shown to have anti-inflammatory and anti-cancer properties.
properties
IUPAC Name |
sodium;4-amino-3-hydroxy-7-sulfamoylnaphthalene-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6S2.Na/c11-10-6-2-1-5(19(12,14)15)3-7(6)9(4-8(10)13)20(16,17)18;/h1-4,13H,11H2,(H2,12,14,15)(H,16,17,18);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHQONGQPMYSHL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CC(=C2C=C1S(=O)(=O)N)S(=O)(=O)[O-])O)N.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N2NaO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B6061228.png)
![2-[4-(1-piperidinylacetyl)-1-piperazinyl]quinoline dihydrochloride](/img/structure/B6061236.png)
![2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6061248.png)
![1-({5-[(2,4-difluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-(methoxymethyl)piperidine](/img/structure/B6061250.png)
![3-(methoxymethyl)-1-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}piperidine](/img/structure/B6061257.png)
![isopropyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6061258.png)
![2-(2-methoxyethyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6061260.png)
![[1-[(4,5-dimethyl-2-furyl)methyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6061267.png)
![N-methyl-2-(4-morpholinyl)-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine](/img/structure/B6061271.png)
![7-(cyclohexylmethyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6061275.png)

![3-(4-isopropoxyphenyl)-3-{[2-methoxy-4-(methylthio)benzoyl]amino}propanoic acid](/img/structure/B6061292.png)
![1-phenyl-4-[(3-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B6061298.png)
![(3,4-dimethoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone](/img/structure/B6061307.png)